molecular formula C17H20N2O4S B4997436 N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide

N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B4997436
M. Wt: 348.4 g/mol
InChI Key: ZLBLINPCASOCJP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in the treatment of various cancers, neurological disorders, and inflammatory diseases.

Mechanism of Action

N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound increases the acetylation of histones, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes, cell cycle regulators, and pro-apoptotic genes. This compound also induces the expression of heat shock proteins, leading to the activation of the immune system and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells, leading to the inhibition of tumor growth and metastasis. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels, leading to the suppression of angiogenesis. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, leading to the destruction of cancer cells and the inhibition of tumor growth. In neurological disorders, this compound has been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), leading to the promotion of neuronal survival and the inhibition of neurodegeneration. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide in lab experiments include its high potency, selectivity, and specificity for HDAC inhibition, as well as its ability to induce epigenetic changes that can be stably inherited through cell division. The limitations of using this compound in lab experiments include its potential toxicity, off-target effects, and lack of oral bioavailability.

Future Directions

For N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide research include the identification of biomarkers that can predict patient response, the development of combination therapies that can enhance its therapeutic efficacy, the optimization of dosing and scheduling regimens, the investigation of its potential use in the treatment of other diseases, such as viral infections and metabolic disorders, and the development of novel HDAC inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methylphenylamine in the presence of a base, followed by reduction of the nitro group with iron powder and acetic acid. The resulting amine is then reacted with 3-(4-bromobenzylidene)propanoic acid in the presence of a base to yield this compound. The purity of the compound is achieved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use in the treatment of various cancers, including breast cancer, prostate cancer, leukemia, and lymphoma. It has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease, as well as inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[2-methoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-11-14(8-9-16(15)23-3)24(21,22)19-13-7-5-6-12(2)10-13/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBLINPCASOCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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